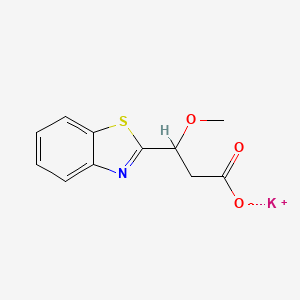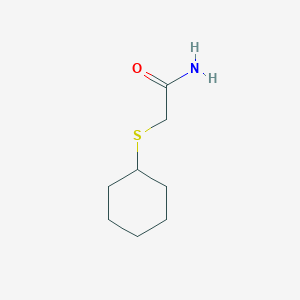
potassium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate, also known as Potassium Benzothiazol-2-yl-3-methoxypropanoate (PBM), is a synthetic organic compound with a broad range of applications in the field of scientific research. It is a versatile compound that can be used as a reagent, catalyst, or substrate in various laboratory experiments. PBM is a relatively new compound, having only been discovered in the late 1990s. Its properties have been studied extensively since then, and it has been used in a variety of research applications.
Scientific Research Applications
PBM has a variety of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or substrate in various laboratory experiments. PBM has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein-protein interactions, and gene expression. It has also been used in studies of cell signaling, drug delivery, and drug metabolism. In addition, PBM has been used in studies of the effects of environmental pollutants on human health.
Mechanism of Action
The mechanism of action of PBM is not fully understood. It is believed that PBM interacts with biological molecules, such as proteins and enzymes, in a manner similar to that of other benzothiazole derivatives. Specifically, it is thought that PBM binds to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to changes in the activity of other enzymes, as well as changes in the expression of genes.
Biochemical and Physiological Effects
PBM has been shown to have a variety of biochemical and physiological effects. In studies of enzyme activity, PBM has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and lipase. In studies of protein-protein interactions, PBM has been shown to inhibit the binding of several proteins, including actin and myosin. In studies of gene expression, PBM has been shown to induce the expression of several genes, including those involved in cell cycle regulation and apoptosis. In addition, PBM has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Advantages and Limitations for Lab Experiments
PBM has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, PBM does have some limitations. It is a relatively new compound, and its properties are not well-understood. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
There are a variety of potential future directions for the use of PBM in scientific research. One potential direction is the use of PBM as a therapeutic agent. PBM has been shown to have anti-inflammatory and anti-oxidant effects in animal models, and it may have potential therapeutic applications in humans. In addition, PBM may have potential applications in the field of drug delivery. It may be possible to use PBM to target specific cells or tissues for drug delivery, or to enhance the effectiveness of existing drugs. Finally, PBM may have potential applications in the field of gene therapy. PBM has been shown to induce the expression of several genes, and it may be possible to use this property to target specific genes for therapeutic purposes.
Synthesis Methods
PBM can be synthesized using a variety of methods, depending on the desired outcome. The most common method is the reaction between potassium hydroxide and a benzothiazole derivative, such as 1,3-benzothiazol-2-yl-3-methoxypropanoic acid (BTMA). This reaction is conducted in an aqueous solution, and the resulting product is PBM. Other methods of synthesis include the reaction of potassium hydroxide with a benzothiazole derivative in the presence of an acid catalyst, or the reaction of potassium hydroxide with a benzothiazole derivative in the presence of an organic solvent.
properties
IUPAC Name |
potassium;3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.K/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11;/h2-5,8H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROGZNXPMGYIBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)[O-])C1=NC2=CC=CC=C2S1.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10KNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(benzo[d]thiazol-2-yl)-3-methoxypropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422456.png)
![(Z)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}carbamimidothioic acid](/img/structure/B6422461.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide](/img/structure/B6422474.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6422485.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6422493.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6422502.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B6422513.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)
![5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6422526.png)
![4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422532.png)
![potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate](/img/structure/B6422548.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6422552.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxo-4-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}butanamide](/img/structure/B6422558.png)